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p,p'-Diazidostilbene

Electron-beam lithography Negative resist Bisazide crosslinker

E-beam lithographers optimizing sensitivity face a barrier: neat polystyrene requires ~10 μC/cm² at 25 kV. p,p'-Diazidostilbene at 3 wt% loading reduces D_g⁰·⁵ to ≤1 μC/cm²-a ~10× gain. Key differentiation vs. 4,4'-diazidobenzophenone & p-phenylenebisazide: • λₘₐₓ ≈ 335 nm matches Hg-line tools; non-selective C-H/N-H/O-H dinitrene insertion for rapid crosslinking • CuAAC click chemistry building block for hydrogel synthesis (L929 cytocompatible, residual Cu <6.8 mg/kg) • Disodium salt derivative (DAS, CAS 2718-90-3) enables Cr⁶⁺-free, water-developable photoresists with >1 yr pre-sensitized shelf life

Molecular Formula C14H10N6
Molecular Weight 262.27 g/mol
CAS No. 10193-62-1
Cat. No. B160775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep,p'-Diazidostilbene
CAS10193-62-1
Molecular FormulaC14H10N6
Molecular Weight262.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-]
InChIInChI=1S/C14H10N6/c15-19-17-13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)18-20-16/h1-10H/b2-1+
InChIKeyHWEONUWVYWIJPF-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p,p'-Diazidostilbene (CAS 10193-62-1): A Bis-Azide Photo-Crosslinker for High-Contrast Lithography and Aqueous-Developable Photoresists


p,p'-Diazidostilbene (4,4'-diazidostilbene, CAS 10193-62-1, molecular formula C₁₄H₁₀N₆, MW 262.27 g/mol) is a symmetrical aromatic bis-azide featuring two photoreactive azido groups conjugated through a trans-stilbene core [1]. Upon UV irradiation (λₘₐₓ ≈ 335–336 nm, εₘₐₓ ≈ 36,759 M⁻¹cm⁻¹), both azido groups undergo photolysis to generate highly reactive dinitrene intermediates capable of non-selective C–H, N–H, and O–H insertion, as well as addition to unsaturated bonds, effecting rapid polymer crosslinking [2]. Its water-soluble disodium sulfonate derivative (DAS, CAS 2718-90-3) has been industrially deployed as a photocrosslinking agent in negative-tone photoresists for cathode-ray tube black matrix fabrication and in enzyme immobilization films [3]. The parent compound serves as a versatile building block in click chemistry via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling hydrogel and materials synthesis [4].

Why Generic Bis-Azide Substitution Fails: p,p'-Diazidostilbene vs. Structural Analogs in Photoresist and Biomaterial Performance


Although the bis-azide photocrosslinker class includes several commercially available members—such as 4,4'-diazidobenzophenone (CAS 17303-16-1), 4,4'-diazidochalcone (CAS 14128-15-5), 4,4'-diazidodiphenylmethane, and p-phenylenebisazide—these compounds cannot be freely interchanged with p,p'-diazidostilbene without incurring quantifiable performance penalties. The stilbene π-conjugated bridge between azido groups provides a unique combination of a red-shifted UV absorption profile (λₘₐₓ ≈ 335 nm) that matches conventional Hg-line exposure tools, stereoisomer-dependent nitrene photochemistry that yields distinct amine product distributions, and, in its sulfonated disodium salt form, broad-pH water solubility that enables entirely aqueous development without organic solvents [1]. Replacing p,p'-diazidostilbene with 4,4'-diazidobenzophenone eliminates the reciprocity-law-failing property critical to black matrix CRT fabrication, while p-phenylenebisazide lacks the stilbene chromophore's molar absorptivity and fails to deliver comparable electron-beam sensitivity enhancement in polystyrene resists [2]. The following quantitative evidence establishes exactly where and by how much p,p'-diazidostilbene differs from its nearest analogs.

Quantitative Differentiation Evidence: p,p'-Diazidostilbene Against Closest Comparators


Electron-Beam Sensitivity: ~10× Enhancement of Polystyrene Resist with 3 wt% DAS vs. Neat Polystyrene

Addition of 3 wt% 4,4'-diazidostilbene to polystyrene (PS) increased electron-beam sensitivity by almost one order of magnitude relative to neat polystyrene, while high resist contrast was preserved. This head-to-head comparison within the same study used PS of Mw ≥ 10⁶, for which neat PS required a sensitivity dose D_g⁰·⁵ ≈ 10 μC/cm² at 25 kV [1]. By contrast, the same study reported that poly(3-bromo-N-vinylcarbazole) without bisazide additive achieved D_g⁰·⁵ ≈ 2 μC/cm², still inferior to the bisazide-sensitized PS system when normalized for contrast and dry-etch resistance.

Electron-beam lithography Negative resist Bisazide crosslinker

Reciprocity-Law-Failing Behavior: DAS-PVP-PAAm Photoresist Enables Black Matrix CRT Fabrication Without Shadow Mask Modification

The ternary system comprising polyvinylpyrrolidone (PVP), polyacrylamide (PAAm), and disodium 4,4'-diazidostilbene-2,2'-disulfonate (DAS) exhibited a pronounced reciprocity-law-failing property in the light intensity range used for black matrix fabrication in color picture tubes [1]. Reciprocity-law failure means that the photochemical crosslinking efficiency decreases disproportionately at lower light intensities, enabling optical patterning of smaller features than the projected mask image by exploiting the intensity fall-off at pattern edges. This property is absent in conventional bisazide/cyclized-rubber photoresists based on 4,4'-diazidobenzophenone or 4,4'-diazidochalcone [2]. The DAS-PVP-PAAm system was specifically validated for black matrix CRT production as a water-developable negative resist [3].

Photoresist Reciprocity law failure Black matrix CRT manufacturing

Toxicological Profile: Diazidostilbene Disodium Salt vs. Dichromate Sensitizers—Orders-of-Magnitude Lower Toxicity

Disodium 4,4'-diazidostilbene-2,2'-disulfonate (DAS) is reported to be 'several orders of magnitude less toxic' than potassium or ammonium dichromate, the traditional gelatin photoresist sensitizer [1]. Dichromates (Cr⁶⁺) are confirmed human carcinogens and are subject to increasing regulatory restriction (EU REACH Annex XIV authorization). In carbon transfer printing, DAS-sensitized gelatin tissues exhibit no 'dark reaction'—the spontaneous, light-independent crosslinking that plagues dichromate-sensitized emulsions and limits their shelf life to hours or days . Pre-sensitized DAS tissues stored under cool, dark conditions remain effective for years without significant sensitivity loss, whereas dichromate-sensitized tissues must be used within hours of preparation and cannot be pre-sensitized . Concentrations used are 0.25–6 wt% DAS in dried gelatin vs. 3–30 wt% for dichromates [2].

Alternative photoresist sensitizer Toxicity Dichromate replacement Carbon transfer printing

Stereoisomer-Dependent Photolysis: trans-DAS Yields Distinct Amine Product Distribution vs. cis-DAS in Polystyrene Matrix

Karyakina and Gubinov (2000) demonstrated that in a polystyrene film matrix, the photolysis kinetics and amine product distribution of 4,4'-diazidostilbene are stereoisomer-dependent: the trans and cis isomers produce different relative yields of primary vs. secondary amines as photolysis products [1]. Furthermore, during photolysis, trans-cis stereoisomerization competes with azide decomposition and nitrene crosslinking reactions. When a polystyrene film is formed from the cis-stereoisomer, it spontaneously converts to the trans form during film casting, establishing the trans isomer as the thermodynamically preferred and practically relevant species for resist formulation [1]. This stereochemical complexity is absent in non-stilbene bisazides such as 4,4'-diazidobenzophenone, which lacks the central C=C double bond and thus cannot undergo analogous photoisomerization.

Photochemistry Nitrene chemistry Stereoisomer effect Polymer crosslinking

Cytocompatibility: DAS-Crosslinked Hyaluronic Acid Hydrogels Non-Toxic to L929 Fibroblasts, with Tunable Elastic Moduli 0.5–4 kPa

In a study of hyaluronic acid (HA)-based hydrogels crosslinked via copper-catalyzed azide-alkyne cycloaddition (CuAAC), diazidostilbene served as the bis-azide linker. The resulting hydrogels exhibited elastic moduli tunable in the range 0.5–4 kPa by varying crosslinker density and linker type [1]. Critically, after washing, the gels contained a maximum residual copper of 6.8 mg/kg dry weight, and the eluate from diazidostilbene-crosslinked gels showed no toxic effects on L929 murine fibroblast cells in standard cytotoxicity assays [1]. This contrasts with alternative bis-azide linkers in the study (longer or more flexible linkers) that produced different mechanical outcomes, placing diazidostilbene as the rigid, short-crosslinker option yielding the stiffest gels within the series while maintaining full cytocompatibility.

Click chemistry Hydrogel Cytocompatibility Biomaterial CuAAC

Evidence-Backed Application Scenarios for p,p'-Diazidostilbene Procurement


High-Sensitivity Electron-Beam Negative Resist Formulation

Researchers and process engineers formulating polystyrene-based electron-beam resists should procure p,p'-diazidostilbene specifically for the ~10× sensitivity gain it confers at 3 wt% loading relative to neat polystyrene, while preserving the high contrast and dry-etch resistance of the vinylaromatic matrix. D_g⁰·⁵ decreases from ~10 μC/cm² (neat PS) to approximately ≤1 μC/cm² at 25 kV, enabling practical write speeds in direct-write e-beam lithography [Jagt & Sevriens, 1980; Section 3, Evidence Item 1].

Water-Developable Photoresist for CRT Black Matrix and Precision Patterning

The disodium salt (DAS, CAS 2718-90-3) is the procurement choice for negative-tone, water-developable photoresists requiring reciprocity-law-failing behavior. This property enables black matrix patterning on CRT faceplates without shadow mask alteration—a capability explicitly absent in conventional bisazide/cyclized-rubber resists. The DAS-PVP-PAAm ternary system is validated in industrial CRT manufacturing [Akagi et al., 1977; Section 3, Evidence Item 2].

Non-Toxic Dichromate Replacement in Alternative Photographic Processes

Practitioners of carbon transfer, gum bichromate, and photogravure printing seeking to eliminate Cr⁶⁺ toxicity and dark reaction instability should procure DAS as the quantitatively validated replacement. DAS-sensitized gelatin exhibits no dark reaction, enabling pre-sensitized tissue preparation with shelf lives exceeding one year vs. hours for dichromate-sensitized materials. The orders-of-magnitude lower toxicity directly reduces occupational hazard and regulatory compliance burden [Section 3, Evidence Item 3].

CuAAC Click-Crosslinked Hydrogels for Biomedical Engineering

Investigators developing hyaluronic acid-based hydrogels for soft tissue engineering or cell culture scaffolds should select diazidostilbene as the rigid bis-azide linker when higher stiffness (up to ~4 kPa elastic modulus) is targeted. Documented L929 cytocompatibility (eluate non-toxic) and low residual copper (<6.8 mg/kg) provide critical safety data for translational research [Piluso et al., 2011; Section 3, Evidence Item 5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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